

# Technical Guide: 2-Bromo-6-fluoro-4-hydroxypyridine Scaffold

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## Compound of Interest

Compound Name: 2-Bromo-6-fluoropyridin-4-ol

Cat. No.: B13671300

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## Executive Summary & Structural Identity

2-Bromo-6-fluoro-4-hydroxypyridine is a highly specialized heterocyclic building block used in the design of advanced pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.<sup>[1][2][3]</sup> It belongs to the class of poly-halogenated pyridines, offering three distinct vectors for orthogonal functionalization (C2, C4, C6).<sup>[3]</sup>

While the free hydroxyl form is the target of this analysis, it is frequently sourced or synthesized from its protected precursor, 2-bromo-6-fluoro-4-methoxypyridine (CAS 1256811-11-6).<sup>[1][2][3]</sup>

## Core Chemical Data

Property	Data
Systematic Name	2-Bromo-6-fluoropyridin-4-ol
Tautomer Name	6-Bromo-2-fluoro-1H-pyridin-4-one
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrFNO
Molecular Weight	191.99 g/mol
Precursor CAS	1256811-11-6 (Methoxy derivative)
Predicted pKa	~6.5 - 7.5 (4-OH acidity enhanced by F/Br EWG)
Key Features	Ambident nucleophile (N vs O), Regioselective electrophile (C2 vs C6)

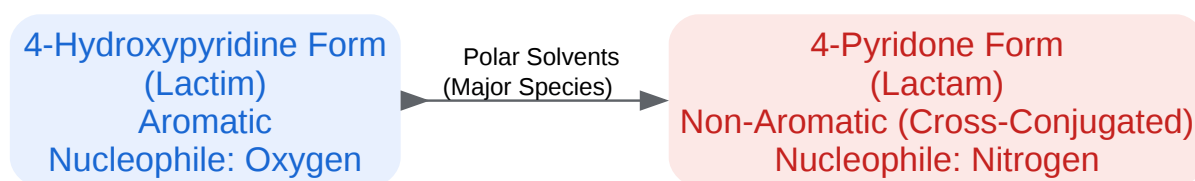
## Structural Dynamics: Tautomerism

A critical "blind spot" for many researchers is the tautomeric equilibrium of 4-hydroxypyridines. [1][3] In solution (particularly polar solvents like DMSO or MeOH used in bioassays), this molecule exists predominantly as the 4-pyridone (lactam) rather than the hydroxypyridine (lactim). [3]

The electron-withdrawing effects of the 2-Bromo and 6-Fluoro substituents further acidify the N-H bond, but the pyridone form remains the major species in aqueous media. [1][2] This dictates reactivity: N-alkylation is often the default pathway under basic conditions unless specific "O-selective" protocols (e.g., Ag<sub>2</sub>CO<sub>3</sub>) are used. [1][2][3]

## Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift and the resulting change in aromaticity and reactivity. [3]



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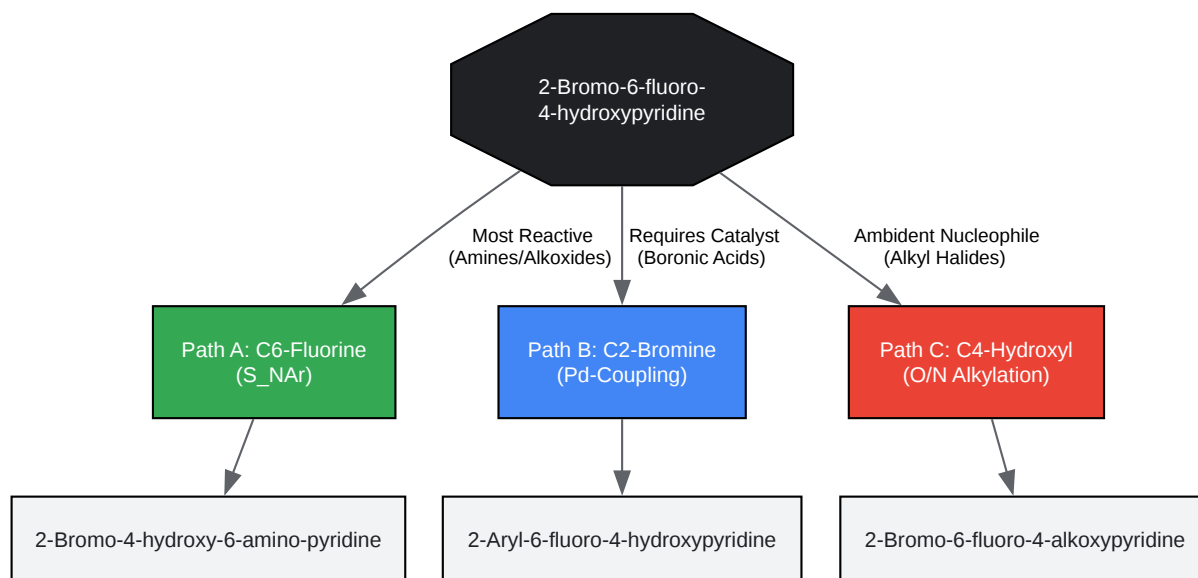
Figure 1: Tautomeric equilibrium between the lactim (left) and lactam (right) forms.[3] Drug discovery campaigns must account for the pyridone form when modeling binding interactions.

## Chemoselectivity & Reactivity Map

The value of this scaffold lies in its regioselectivity.[3] It contains three electrophilic sites with distinct reactivity profiles, allowing for sequential, programmable functionalization.[3]

- C6-Fluorine (Primary Electrophile): The fluorine atom is ortho to the pyridine nitrogen.[3] It is highly activated for Nucleophilic Aromatic Substitution ( ) due to the inductive effect of the nitrogen and the -I effect of the bromine.[1][3] It reacts first with amines or thiols.[3]
- C2-Bromine (Secondary Electrophile): The bromine is less reactive toward than the fluorine but is an excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]
- C4-Hydroxyl (Nucleophile/Electrophile): Can be alkylated (nucleophile) or converted to a Triflate (OTf) or Chloride (electrophile) to create a third coupling site.[3]

## Visualization: Reactivity Decision Tree



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Figure 2: Orthogonal reactivity map.[1][2][3] Path A (C6-F) is kinetically favored for nucleophilic attack without metal catalysis.[1][2][3]

## Experimental Protocols

### Protocol A: Synthesis via Demethylation

Since 2-bromo-6-fluoro-4-methoxypyridine (CAS 1256811-11-6) is the commercial standard, the first step is often revealing the hydroxyl group.[1][2][3]

Reagents: Boron Tribromide ( $\text{BBr}_3$ ), Dichloromethane (DCM).[3] Safety:  $\text{BBr}_3$  is pyrophoric and generates HBr gas.[3] Work in a fume hood.

- Dissolution: Dissolve 1.0 eq of 2-bromo-6-fluoro-4-methoxypyridine in anhydrous DCM (0.2 M concentration) under  $\text{N}_2$  atmosphere.
- Cooling: Cool the solution to  $-78^\circ\text{C}$  (dry ice/acetone bath).
- Addition: Dropwise add  $\text{BBr}_3$  (1.0 M in DCM, 3.0 eq). The solution may turn yellow/orange.[3]

- Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by LCMS (Target M+H ≈ 192/194).[3]
- Quench: Carefully quench with MeOH at 0°C (exothermic!).
- Workup: Concentrate in vacuo. The product often precipitates as the HBr salt.[3] Neutralize with saturated NaHCO<sub>3</sub> to pH 6-7 to isolate the free base/pyridone.[1][2][3]

## Protocol B: Regioselective at C6

This protocol selectively displaces the Fluorine (C6) while leaving the Bromine (C2) intact.[3]

Reagents: Primary Amine (R-NH<sub>2</sub>), DIPEA (Base), DMSO or NMP.[3]

- Setup: In a microwave vial, combine 2-bromo-6-fluoro-4-hydroxypyridine (1.0 eq) and the amine (1.2 eq).
- Solvent: Add DMSO (0.5 M). Add DIPEA (2.0 eq).[3]
- Reaction: Heat to 80-100°C for 2-4 hours. (Microwave irradiation at 120°C for 30 min is also effective).[3]
- Selectivity Check: The C6-F is displaced ~100x faster than C2-Br.[1][2][3] If C2 substitution is observed, lower the temperature.[3][4]
- Purification: Precipitation with water or Reverse Phase HPLC (C18).

## Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery for several reasons:

- Fragment-Based Drug Discovery (FBDD): The low molecular weight (<200 Da) and high polarity allow it to serve as a core fragment that can be "grown" in three directions to probe binding pockets.[3]
- Bioisosteres: The 2-fluoropyridine moiety is a common bioisostere for phenyl rings, improving metabolic stability (blocking P450 oxidation sites) and lowering lipophilicity (LogP). [3]

- H-Bond Donor/Acceptor: The 4-pyridone motif serves as a dual H-bond donor (NH) and acceptor (C=O), mimicking peptide bonds in kinase hinge-binding regions.[1][2][3]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 639438, 2-Bromo-6-fluoropyridine. Retrieved from [\[Link\]](#)
- Organic Syntheses (1951). 2-Bromopyridine Synthesis (General Halogenation Protocols). Org. Synth. 1951, 31, 21. Retrieved from [\[Link\]](#)[3]

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- 3. 6-Bromo-2-hydroxypyridine | C<sub>5</sub>H<sub>4</sub>BrNO | CID 820497 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
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